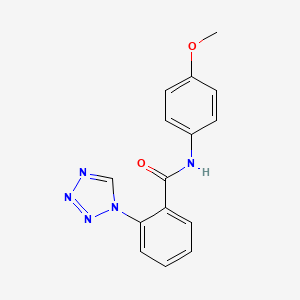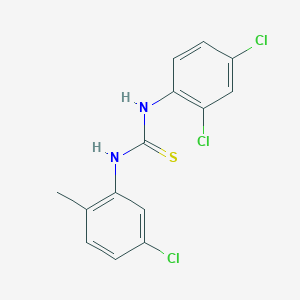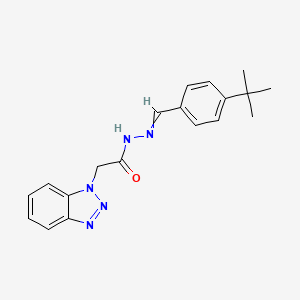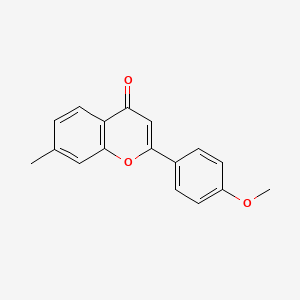
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 4-methoxyphenyl group and a 1H-tetrazol-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the benzamide intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the tetrazole ring can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or tetrazoles.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: This compound has potential as a pharmacophore in the design of new drugs, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industry:
Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of more complex organic molecules.
Agriculture: The compound may have applications as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the tetrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.
Comparación Con Compuestos Similares
- N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
- N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetic acid
- N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)butanoic acid
Comparison:
- Structural Differences: While these compounds share the methoxyphenyl and tetrazole groups, they differ in the length and nature of the carbon chain connecting these groups to the benzamide core.
- Chemical Properties: The differences in the carbon chain can affect the solubility, stability, and reactivity of these compounds.
- Biological Activity: The variations in structure can lead to differences in biological activity, such as binding affinity to target molecules and pharmacokinetic properties.
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups, which can confer unique properties and applications in various fields.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOYIMSUNNQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
METHANONE](/img/structure/B5737292.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5737295.png)
![N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5737300.png)

![1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)

![3-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B5737383.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)

